molecular formula C24H22FN3O6S B2913300 N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide CAS No. 1025032-86-3

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide

Cat. No.: B2913300
CAS No.: 1025032-86-3
M. Wt: 499.51
InChI Key: CSFMRSAXHHVVPI-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H22FN3O6S and its molecular weight is 499.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide is involved in the synthesis and structural study of various chemical compounds, showing its importance in the development of new molecules with potential pharmacological activities. The crystal structure of similar compounds has been analyzed to understand their conformation and intermolecular interactions, which are crucial for their biological activity. For instance, studies on piperazine derivatives have highlighted the significance of their molecular conformation in determining their pharmacological profiles (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial and Antipsychotic Potential

Research has explored the antimicrobial and antipsychotic potentials of compounds related to this compound. A study on fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activity, indicating the potential use of these compounds in treating infections (Desai, Rajpara, & Joshi, 2013). Additionally, conformationally restricted butyrophenones, which share structural motifs with the target compound, have been evaluated as antipsychotic agents, suggesting their effectiveness in treating psychiatric disorders (Raviña et al., 2000).

Receptor Affinity and Enzymatic Inhibition

The affinity of related compounds for dopamine and serotonin receptors, as well as their inhibitory action on human carbonic anhydrase enzymes, has been investigated, showing the diversity of potential therapeutic applications. Compounds with similar structures have displayed selectivity for 5-HT2A receptors, which could be leveraged in designing drugs for neurological conditions (Leopoldo et al., 2002). Moreover, sulfonamides incorporating piperazine bioisosteres have been shown to effectively inhibit carbonic anhydrase enzymes, underscoring their potential in treating conditions like glaucoma or neurological disorders (Chiaramonte et al., 2019).

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O6S/c25-18-10-8-17(9-11-18)21(29)26-22(35(32,33)19-5-2-1-3-6-19)24(31)28-14-12-27(13-15-28)23(30)20-7-4-16-34-20/h1-11,16,22H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFMRSAXHHVVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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